molecular formula C20H14ClN5O2S B4506384 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide

2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide

Cat. No.: B4506384
M. Wt: 423.9 g/mol
InChI Key: CJEJPOHODZAHEP-UHFFFAOYSA-N
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Description

This compound is a pyridazinone-thiazole hybrid with a 4-chlorophenyl substituent on the pyridazinone core and a pyridin-2-yl group on the thiazole ring. Its (2Z)-configuration at the thiazol-2(3H)-ylidene moiety ensures structural rigidity, which is critical for target binding . The acetamide linker facilitates interactions with biological targets, such as enzymes or receptors, making it a candidate for therapeutic applications in inflammation, oncology, and infectious diseases .

Properties

IUPAC Name

2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN5O2S/c21-14-6-4-13(5-7-14)15-8-9-19(28)26(25-15)11-18(27)24-20-23-17(12-29-20)16-3-1-2-10-22-16/h1-10,12H,11H2,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJEJPOHODZAHEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinone core, followed by the introduction of the chlorophenyl group and the thiazole ring. Common reagents used in these reactions include chlorinating agents, thionyl chloride, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation and nitration reactions can introduce different functional groups into the compound.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Chlorine, bromine, nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen or nitro groups.

Scientific Research Applications

2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Pharmacological Implications

The following table summarizes key structural differences and their effects on biological activity:

Compound Name Pyridazinone Substituent Thiazole Substituent Acetamide-Linked Group Notable Properties Reference
Target Compound 4-Chlorophenyl Pyridin-2-yl (Z-configuration) N/A High binding affinity due to pyridin-2-yl and chloro groups
N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide 4-Chlorophenyl tert-Butyl N/A Enhanced lipophilicity; reduced solubility compared to target compound
2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide 3,4-Dimethoxyphenyl Pyridin-2-yl (Z-configuration) N/A Improved solubility due to methoxy groups; moderate anti-inflammatory activity
2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(4-butylphenyl)acetamide 4-Fluoro-2-methoxyphenyl N/A 4-Butylphenyl Potential anti-inflammatory effects; lacks thiazole moiety
N-(3-chloro-4-methoxyphenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide 4-Chlorophenyl N/A 3-Chloro-4-methoxyphenyl Dual chloro/methoxy substituents enhance target selectivity in kinase inhibition

Key Findings from Comparative Studies

  • Substituent Effects on Binding Affinity : The pyridin-2-yl group on the thiazole ring (target compound) confers stronger π-π stacking interactions with aromatic residues in enzyme active sites compared to tert-butyl or alkyl substituents .
  • Solubility and Bioavailability: Methoxy or fluorine substituents on the pyridazinone ring (e.g., 3,4-dimethoxyphenyl or 4-fluoro-2-methoxyphenyl) improve aqueous solubility but may reduce membrane permeability .
  • Biological Activity : Compounds with dual halogenation (e.g., 4-chlorophenyl + 3-chloro-4-methoxyphenyl) exhibit enhanced selectivity for kinase targets, while those lacking the thiazole moiety show broader but less specific activity .

Unique Advantages of the Target Compound

  • The combination of 4-chlorophenyl (electron-withdrawing) and pyridin-2-yl (hydrogen-bond acceptor) groups optimizes both target binding and metabolic stability .
  • The (2Z)-configuration of the thiazole ring prevents steric clashes in enzymatic pockets, a feature absent in non-configured analogs .

Methodological Considerations

  • Structural Analysis : X-ray crystallography (using SHELX software ) and NMR spectroscopy are critical for confirming the (2Z)-configuration and substituent orientations .
  • Biological Assays : Comparative studies often use kinase inhibition assays and molecular docking to quantify differences in binding affinities .

Biological Activity

The compound 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide is a complex organic molecule with potential biological activities. This article delves into its synthesis, chemical properties, and biological effects based on current research findings.

  • Molecular Formula : C18H15ClN4O2
  • Molecular Weight : 354.8 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : C1=CC(=CN=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl

Antimicrobial Activity

Research has indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing thiazole and pyridine rings often demonstrate activity against various bacterial strains. In a study examining related compounds, some exhibited effective inhibition against both Gram-positive and Gram-negative bacteria at concentrations as low as 64 μg/mL .

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
3aeS. aureus64 μg/mL
3ceS. epidermidis16 μg/mL
Dendrodoine AnalogVarious BacteriaVariable (8–16 μg/mL)

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated using assays such as DPPH and FRAP. These assays measure the ability of a compound to scavenge free radicals and reduce iron ions, respectively. Compounds structurally similar to our target have shown promising antioxidant capabilities, suggesting that this compound may possess similar properties .

Case Studies and Research Findings

  • Synthesis and Characterization :
    • The synthesis of related pyridazine derivatives has been documented using multi-step organic reactions. Characterization techniques such as NMR and HRMS were employed to confirm the structures of synthesized compounds .
  • Antimicrobial Studies :
    • A series of thiazole-containing compounds were tested for their antimicrobial efficacy. The results indicated that modifications in the substituents significantly affected their activity profiles against different bacterial strains .
  • Antioxidant Evaluation :
    • The antioxidant activity was assessed through various methods, revealing that certain structural modifications could enhance the scavenging ability of these compounds against reactive oxygen species (ROS) .

Q & A

Q. How can the redox behavior of this compound be characterized for potential pro-drug applications?

  • Methodology : Use cyclic voltammetry to measure oxidation/reduction potentials. Couple with EPR spectroscopy to detect radical intermediates. Assess intracellular activation via ROS-sensitive fluorescent probes (e.g., DCFH-DA) in cell cultures .

Comparative and Structural Analysis

Q. What distinguishes this compound’s bioactivity from its morpholine or cyclohexyl-substituted analogs?

  • Key Findings : The pyridin-2-yl-thiazole moiety enhances hydrogen-bonding capacity compared to morpholine derivatives, improving target engagement. Cyclohexyl analogs exhibit higher lipophilicity but reduced solubility, impacting bioavailability .

Q. How do structural modifications (e.g., chloro vs. methoxy substituents) influence metabolic stability?

  • Data : Chlorophenyl derivatives show slower CYP450-mediated oxidation than methoxy analogs due to reduced electron-donating effects. Validate with microsomal incubation assays and LC-MS metabolite identification .

Methodological Resources

  • Spectral Libraries : PubChem CID 145675561 (for reference NMR/IR data) .
  • Computational Tools : Schrödinger Suite for docking, GROMACS for MD simulations.
  • Assay Protocols : Detailed enzyme kinetics and cytotoxicity methods in .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide
Reactant of Route 2
Reactant of Route 2
2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide

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